Balenine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
331-38-4 |
|---|---|
Molecular Formula |
C10H16N4O3 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-aminopropanoyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C10H16N4O3/c1-14-5-7(13-6-14)4-8(12)10(16)17-9(15)2-3-11/h5-6,8H,2-4,11-12H2,1H3/t8-/m0/s1 |
InChI Key |
QAWKDPXGVJMDHM-QMMMGPOBSA-N |
SMILES |
CN1C=C(N=C1)CC(C(=O)O)NC(=O)CCN |
Isomeric SMILES |
CN1C=C(N=C1)C[C@@H](C(=O)OC(=O)CCN)N |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)OC(=O)CCN)N |
Other CAS No. |
331-38-4 |
physical_description |
Solid |
Synonyms |
alenine N(beta)-alanyl-1-methyl-histidine N-beta-Ala-1-methyl-His N-beta-alanyl-1-methyl-histidine N-beta-alanyl-1-methyl-L-histidine |
Origin of Product |
United States |
**biological Occurrence and Physiological Distribution**
Natural Abundance in Select Vertebrate Species
Balenine exhibits a notable prevalence in specific vertebrate groups, particularly marine mammals and certain reptilian species.
This compound is predominantly found in marine animals, where it exists mainly in their muscle tissues nih.govfishersci.ca. Significant concentrations have been identified in various marine mammals, including minke whales, sperm whales, blue whales, and fin whales mpg.dewikidata.org. For instance, studies have reported substantial amounts of this compound in the muscle of minke whales. Beyond marine mammals, this compound (as ophidine) has also been detected in the muscle tissue of specific reptilian species, such as sea snakes and cobras mpg.dewikidata.org. Pigs are another species where ophidine/balenine has been identified in muscle tissue nih.gov.
The concentration of this compound can vary significantly between species. For example, Omura et al. reported the following concentrations of this compound in the wet weight of muscle tissue from select marine species:
| Species | This compound Concentration (g/kg wet weight) |
| Minke Whale | 18.89 mpg.de |
| Opah | 25.61 mpg.de |
This data suggests that opah muscle may be a particularly rich source of this compound compared to whale muscle mpg.de.
Intracellular and Intercellular Localization
The distribution of this compound within an organism extends to various tissues, primarily concentrating in those with high metabolic activity or specific physiological demands.
This compound is consistently found in excitable tissues, including skeletal muscle and the brain, a characteristic it shares with other imidazole (B134444) dipeptides like carnosine and anserine (B1665513) nih.govwikidata.org. Its presence is particularly notable in the muscles of marine organisms nih.govfishersci.ca. In human tissues, skeletal muscle has been observed to contain the highest levels of this compound, with concentrations reported around 5 µmol/kg mpg.de. While imidazole dipeptides, including carnosine and homocarnosine (B1673341), are present in the brain of animal models, the precise functions and detailed distribution of this compound within brain tissue are still areas of ongoing research unifi.it. Immunohistochemical studies on related dipeptides have indicated their presence primarily in glial cells and certain neurons, such as olfactory receptor neurons citeab.com.
**biosynthetic Pathways and Metabolic Transformations of Balenine**
Enzymatic Synthesis Mechanisms (Insights from Carnosine and Anserine (B1665513) Synthase Analogues)
The biosynthesis of balenine, like its analogues carnosine and anserine, involves the enzymatic condensation of precursor amino acids. Carnosine (β-alanyl-L-histidine) is synthesized from β-alanine and L-histidine through the action of the cytosolic enzyme carnosine synthase (CARNS1). nih.govnih.govresearchgate.net Anserine (β-alanyl-Nπ-methyl-L-histidine) and this compound (β-alanyl-Nτ-methyl-L-histidine) are recognized as methylated derivatives of carnosine. nih.govresearchgate.net Specifically, anserine is produced from the methylation of carnosine. researchgate.net While the precise enzyme directly responsible for this compound synthesis is not as extensively detailed as carnosine synthase, the existence of carnosine N-methyltransferase (CARNMT1) for anserine synthesis suggests analogous methylation processes are involved in the formation of this compound from a carnosine-like precursor, likely involving the methylation of the tau-nitrogen of the histidine residue. nih.gov
Precursor Substrates and Cofactor Requirements
The fundamental building blocks for this compound, based on its dipeptide structure and insights from carnosine synthesis, are β-alanine and L-histidine. nih.govresearchgate.net These amino acids are enzymatically joined to form the core dipeptide structure. For the methylation step that distinguishes this compound from carnosine, a methyl donor would be required, typically S-adenosylmethionine (SAM) in biological methylation reactions, though this specific cofactor for this compound's methylation is not explicitly detailed in the provided literature.
Enzymatic Degradation and Metabolic Fate
This compound undergoes enzymatic degradation, primarily through hydrolysis, similar to other histidine-containing dipeptides. However, its metabolic fate is characterized by a notable resistance to certain hydrolytic enzymes.
This compound exhibits significantly lower susceptibility to hydrolysis by human serum carnosinase (CN1) compared to carnosine and anserine. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov This reduced susceptibility is attributed to the presence of a methylated imidazole (B134444) ring in this compound, which results in a poor binding affinity to human CN1. researchgate.netmdpi.comresearchgate.net Studies have shown that the hydrolysis rate of this compound is less than 5% of the carnosine hydrolysis rate. nih.govmdpi.com This increased resistance leads to a significantly higher bioavailability of this compound after ingestion. nih.govresearchgate.netmdpi.com
The half-life of this compound in human plasma is considerably longer than that of carnosine and anserine, as detailed in the table below. researchgate.netresearchgate.net
| Dipeptide | Half-life (min) |
| This compound | 34.9 ± 14.6 |
| Anserine | 2.14 ± 0.58 |
| Carnosine | 1.20 ± 0.36 |
The hydrolytic resistance profile of this compound stands out among the histidine-containing dipeptides. This compound demonstrates superior resistance to CN1 hydrolysis compared to both anserine and carnosine. nih.govresearchgate.netresearchgate.netmdpi.comnih.govmdpi.com Anserine itself is more resistant to CN1 activity than carnosine, which is rapidly hydrolyzed upon absorption by the highly active serum carnosinase enzyme. nih.govhumankinetics.com Carnosine exhibits the highest affinity for CN1, while anserine's hydrolysis kinetics are approximately three-fold slower than carnosine. mdpi.comnih.govmdpi.com This differential resistance contributes to this compound's improved stability in human circulation. humankinetics.com
Like other beta-alanine-containing dipeptides, this compound can undergo proteolytic degradation to yield its constituent amino acids. Beta-alanine (B559535) is formed through the proteolytic degradation of dipeptides such as carnosine, anserine, and this compound. pathbank.orgpathbank.orgvkm.no In the human body, carnosine is considered a major source of beta-alanine. vkm.no The enzymatic degradation of carnosine by carnosinase, for instance, leads to an increase in the levels of both L-histidine and β-alanine. nih.gov Once liberated, amino acids like beta-alanine can be further metabolized; for example, beta-alanine can undergo transamination to form malonate-semialdehyde and L-alanine, or be diverted into pantothenic acid and coenzyme A biosynthesis. wikipedia.org Amino acid degradation products, including alanine, are transported to the liver, where their carbon skeletons can be utilized for glucose or ketone body production, and their nitrogen is converted to urea (B33335) for excretion. basicmedicalkey.comlibretexts.org
**advanced Analytical Methodologies for Balenine Quantification and Characterization**
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique widely applied for the separation and quantification of Balenine due to its versatility and high resolution. Various HPLC modes are utilized, each offering specific advantages depending on the sample matrix and the required level of sensitivity.
Reversed-Phase Ion-Pair HPLC (RP-IP-HPLC) is a validated method for quantifying this compound, alongside other histidine-containing dipeptides like anserine (B1665513) and carnosine, particularly in complex biological matrices such as dolphin serum and mouse plasma. This technique is effective for analyzing hydrophilic compounds that might otherwise exhibit low retention in conventional reversed-phase mode mdpi.comresearchgate.net.
A reported method for quantifying this compound in dolphin serum utilized a TSK–gel ODS-80Ts analytical column (4.6 mm × 150 mm, 5 µm) with a mobile phase consisting of 50 mmol/L potassium dihydrogen phosphate (B84403) (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (B52724) (96:4) mdpi.com. This approach allowed for the chromatographic separation of this compound without the need for derivatization, offering a rapid analysis time (approximately 35 minutes for dolphin serum and 15 minutes for meat samples) mdpi.com. The method demonstrated high reliability, with intra- and inter-analysis accuracy for this compound ranging from 97–106% and relative standard deviations of total precision (RSDr) as low as 2.6% in dolphin serum mdpi.com. The lower limit of quantification (LLOQ) for this compound was reported to be 0.12 µmol/L mdpi.comresearchgate.net.
Table 1: Performance Characteristics of RP-IP-HPLC for this compound Quantification in Dolphin Serum mdpi.com
| Parameter | Value |
| Column Type | TSK–gel ODS-80Ts (C18) |
| Column Dimensions | 4.6 mm × 150 mm, 5 µm |
| Mobile Phase | 50 mM KH2PO4 (pH 3.4) + 6 mM 1-Heptanesulfonic Acid in Acetonitrile (96:4) |
| Analysis Time (Dolphin Serum) | ~35 min |
| Analysis Time (Meat Samples) | ~15 min |
| Accuracy | 97–106% |
| RSDr (this compound) | 2.6% |
| LLOQ (this compound) | 0.12 µmol/L |
Hydrophilic Interaction Chromatography (HILIC) presents a valuable alternative to reversed-phase chromatography for the analysis of highly polar compounds like this compound, carnosine, and anserine, particularly in matrices such as meat acs.orgresearchgate.netnih.govcabidigitallibrary.org. A significant advantage of HILIC is its ability to directly analyze these compounds without requiring complex cleanup or sample derivatization procedures, simplifying sample preparation researchgate.netacs.orgcabidigitallibrary.org.
A developed HILIC procedure for the simultaneous determination of this compound, carnosine, anserine, creatine, and creatinine (B1669602) in meat utilized an Atlantis HILIC silica (B1680970) column (4.6 × 150 mm, 3 μm) at room temperature acs.org. The mobile phases consisted of solvent A (0.65 mM ammonium (B1175870) acetate (B1210297), pH 5.5, in water/acetonitrile (25:75)) and solvent B (4.55 mM ammonium acetate, pH 5.5, in water/acetonitrile (70:30)) acs.org. This methodology is characterized by its simplicity, reliability, and speed, with a total analysis time of less than 13 minutes per sample acs.orgcabidigitallibrary.org. The detection limit for this compound using this HILIC method was reported as 3.66 µg/mL acs.orgcabidigitallibrary.org. Another HILIC method using a phosphorylcholine (B1220837) HILIC column (250 mm × 4.6 mm, 5 µm particles) with a mobile phase of 15 mmol/L ammonium acetate (pH 4.25):acetonitrile:methanol (3.5:5.85:0.65 by volume) at 1.0 mL/min, and ultraviolet detection at 214 nm, successfully separated this compound in 20 minutes with a detection limit (LOD) of 0.085 µg/mL and a linearity range of 0.283–500 µg/mL tandfonline.com.
Table 2: Performance Characteristics of HILIC for this compound Quantification in Meat acs.orgcabidigitallibrary.orgtandfonline.com
| Parameter | Method 1 (Mora et al.) acs.orgcabidigitallibrary.org | Method 2 (Mori et al.) tandfonline.com |
| Column Type | Atlantis HILIC silica | Phosphorylcholine HILIC |
| Column Dimensions | 4.6 × 150 mm, 3 μm | 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | Solvent A: 0.65 mM NH4OAc, pH 5.5, in H2O/ACN (25:75); Solvent B: 4.55 mM NH4OAc, pH 5.5, in H2O/ACN (70:30) | 15 mM NH4OAc (pH 4.25):ACN:MeOH (3.5:5.85:0.65) |
| Analysis Time | <13 min | 20 min |
| Detection Limit (LOD) | 3.66 µg/mL | 0.085 µg/mL |
| Linearity Range | Not specified for this compound | 0.283–500 µg/mL |
Pre-column derivatization techniques are employed to enhance the detection sensitivity and chromatographic resolution of this compound, particularly when analyzing it and its constituent amino acids in biological matrices. Phenyl isothiocyanate (PITC) is a commonly used reagent for this purpose mdpi.comresearchgate.netdbcls.jpsemanticscholar.org.
In a study examining the absorption of this compound in mouse blood, PITC pre-column derivatization was successfully applied for HPLC resolution of this compound and its constituent amino acids from α-amino acids mdpi.com. This compound, carnosine, anserine, and various amino acids were derivatized with PITC, forming phenylthiocarbamyl (PTC) derivatives mdpi.com. These derivatives were then resolved on a Kinetex EVO C18 column (5 μm, 4.6 mm × 250 mm) using a binary gradient elution with 0.01% TFA (solvent A) and 60% acetonitrile (solvent B) at a flow rate of 0.5 mL/min mdpi.com. This method allowed for the successful isolation of imidazole (B134444) peptides and their constituents, enabling the detection of this compound and 3-methylhistidine in mouse plasma after administration of opah-derived this compound mdpi.com.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) offers high sensitivity and specificity for the quantification and characterization of this compound, especially when coupled with liquid chromatography.
Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry (LC–ESI–MS/MS) is a highly sensitive and confirmatory method for the quantification of this compound, anserine, and carnosine in various biological samples, including meat researchgate.netnih.govresearchgate.netrsc.orgdntb.gov.uamdpi.com. This technique offers significant advantages due to its high sensitivity and ability to analyze these imidazole dipeptides without the need for derivatization researchgate.netnih.gov.
A validated LC–ESI–MS/MS method for quantifying imidazole dipeptides in meat samples utilized a mix-mode column, providing both normal phase and ion exchange separations, to improve chromatographic resolution nih.gov. Detection and quantification were performed using multiple reaction monitoring (MRM) mode in positive ESI, with specific transitions for this compound (m/z 241 → 124) nih.gov. The method demonstrated excellent performance, with intra- and inter-day accuracy and precision within ±10.0% and ≤14.8%, respectively researchgate.netnih.gov. The quantification range for this compound was established at 15.6 ng/mL to 1.6 mg/mL researchgate.netnih.gov. This approach has also been used for the quantitative analysis of 2-oxo-Balenine, a derivative with higher antioxidant capacity, using stable isotope dilution methods mdpi.com. Collision-induced dissociation of this compound in MS/MS analysis revealed major product ions at m/z 224.1, 170.1, 124.1, and 109.1, with the latter three originating from the 1-methyl-L-histidine moiety mdpi.com.
Table 3: Performance Characteristics of LC–ESI–MS/MS for this compound Quantification researchgate.netnih.govmdpi.com
| Parameter | Value |
| Detection Mode | Positive ESI, Multiple Reaction Monitoring (MRM) |
| This compound MRM Transition | m/z 241 → 124 |
| Quantification Range | 15.6 ng/mL – 1.6 mg/mL |
| Intra-day Accuracy | ±10.0% |
| Inter-day Accuracy | ±10.0% |
| Intra-day Precision | ≤14.8% |
| Inter-day Precision | ≤14.8% |
| Major Product Ions (m/z) | 224.1, 170.1, 124.1, 109.1 |
Electrophoretic Separation Techniques (e.g., Capillary Electrophoresis)
Electrophoretic separation techniques, such as Capillary Electrophoresis (CE), offer an alternative approach for the analysis of this compound and other polar compounds. CE is known for its high efficiency, small sample requirements, and rapid analysis researchgate.netasm.orgnih.gov.
While direct specific methods for this compound quantification by CE are less frequently detailed in the provided search results compared to HPLC and MS, CE has been broadly applied for the separation of highly polar molecules, including peptides and amino acids, without the need for derivatization researchgate.netasm.orgnih.gov. Studies have utilized CE for monitoring imidazole dipeptides like carnosine and anserine in meat products, where this compound content could potentially be calculated or inferred based on detected signals of targeted β-alanylhistidine dipeptides cabidigitallibrary.org. The technique is particularly advantageous for its ability to achieve high resolution of closely related molecules and for its suitability in analyzing small sample volumes researchgate.netasm.orgnih.govmdpi.com. CE can also be coupled with mass spectrometry (CE-MS) for enhanced detection and characterization nih.govmdpi.com.
Method Validation and Performance Metrics in Research Settings
Method validation is a critical process that confirms an analytical procedure's suitability for its intended use, ensuring the reliability and consistency of the generated data. Key performance metrics evaluated during validation include linearity, accuracy, precision, and limits of quantification. These parameters provide a comprehensive understanding of a method's capabilities and limitations in quantifying this compound.
Analytical Linearity, Accuracy, Precision, and Limits of Quantification
The analytical linearity of a method establishes its ability to produce results directly proportional to the concentration of the analyte within a defined range. For this compound quantification, various studies have demonstrated excellent linearity. An LC-ESI-MS/MS method developed for the simultaneous quantification of imidazole dipeptides, including this compound, in meat samples, established a quantification range of 15.6 ng/mL to 1.6 mg/mL for this compound researchgate.netnih.gov. Another HPLC method, utilized for analyzing histidine-containing dipeptides in dolphin serum, reported a standard curve ranging from 0.1 µmol/L to 250 µmol/L researchgate.netdntb.gov.ua. Furthermore, a method validated for this compound determination in whale extracts and muscle samples confirmed a linear range extending up to 160 mg/g oup.comnih.gov.
Accuracy refers to the closeness of agreement between the test result and the accepted reference value. In the context of this compound analysis, validated methods have shown high accuracy. The LC-ESI-MS/MS method reported intra- and inter-day accuracy within ±10.0% for this compound quantification in meat samples researchgate.netnih.gov. For the HPLC method applied to dolphin serum, the average accuracy for intra- and inter-analysis of this compound, along with other dipeptides, ranged from 97% to 106% researchgate.netdntb.gov.ua. In spiking experiments conducted for this compound determination in whale extracts, the recovery, a measure of accuracy, was found to be between 88% and 90% oup.comnih.gov.
Precision describes the degree of agreement among individual test results when the method is applied repeatedly to homogeneous samples. Both repeatability (intra-day precision) and intermediate precision (inter-day precision) are crucial. The LC-ESI-MS/MS method for meat samples demonstrated intra- and inter-day precision of ≤14.8% for this compound researchgate.netnih.gov. For the HPLC analysis of dolphin serum, the relative standard deviation of total precision (RSDr) for this compound was reported as 2.6% researchgate.net. In the analysis of whale meat and extracts, precision and internal reproducibility for this compound were approximately 0.9% and 2%, respectively, with measurement uncertainties ranging from 2% to 4% oup.comnih.gov.
The limits of detection (LOD) and quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantitatively determined, respectively. For the LC-ESI-MS/MS method, the LOQ for this compound was established at 15.6 ng/mL researchgate.netnih.gov. In the HPLC method for dolphin serum, the lower limit of quantification for the analyzed dipeptides, including this compound, was between 0.11 and 0.21 µmol/L researchgate.net. A separate method for this compound in whale samples reported an LOD of 0.03 mg/g and an LOQ of 0.1 mg/g oup.comnih.gov.
The detailed performance metrics from various studies underscore the reliability and suitability of these advanced analytical methodologies for the precise and accurate quantification of this compound in diverse biological matrices.
Table 1: Summary of Analytical Performance Metrics for this compound Quantification
| Analytical Method | Matrix | Linearity/Quantification Range | Accuracy | Precision (RSD/Reproducibility) | LOD | LOQ | Source |
| LC-ESI-MS/MS | Meat samples | 15.6 ng/mL – 1.6 mg/mL | ±10.0% (intra- & inter-day) | ≤14.8% (intra- & inter-day) | N/A | 15.6 ng/mL | researchgate.netnih.gov |
| HPLC | Dolphin serum | 0.1 µmol/L – 250 µmol/L | 97–106% (average intra- & inter-analysis) | 2.6% (RSDr) | N/A | 0.11–0.21 µmol/L | researchgate.netdntb.gov.ua |
| HPLC | Whale extracts/muscle | Up to 160 mg/g | 88–90% (recovery) | ~0.9% (precision), ~2% (internal reproducibility) | 0.03 mg/g | 0.1 mg/g | oup.comnih.gov |
**molecular and Cellular Mechanisms of Balenine Bioactivity**
Intracellular pH Homeostasis and Buffering Capacity
Contribution to Intramuscular pH Regulation
Balenine, along with other histidine-containing dipeptides (HCDs) such as carnosine and anserine (B1665513), serves as a crucial intracellular proton buffering component within vertebrate muscle. The imidazole (B134444) group present in these dipeptides is ideally suited for this role due to its pKa value being close to the physiological pH of muscle (6.8–7.1). This proximity allows one of the two nitrogens of the imidazole ring to be protonated within the physiological pH range, enabling it to effectively buffer protons msu.ruencyclopedia.pub.
The high buffering capacity provided by HCDs like this compound is essential for stabilizing intramuscular pH, particularly during periods of intense anaerobic metabolism or anoxia, which can lead to a significant drop in pH due to the accumulation of hydrogen ions msu.ruresearchgate.netnih.gov. This regulatory process is often referred to as "alphastat regulation," aiming to maintain a relatively constant alpha-imidazole (the ratio of non-protonated to total imidazole) in the intracellular fluid msu.ru. Theoretical estimates suggest that these dipeptides can contribute approximately 7–40% of the muscle's total buffering capacity encyclopedia.pub.
Buffering Efficacy in Acidotic Conditions
The buffering efficacy of this compound in acidotic conditions is attributed to its pKa value. This compound has a pKa value of 7.03, which is slightly higher than that of carnosine (6.83) nih.gov. This difference suggests that this compound may be more effective at buffering the early stages of acidosis, such as at the onset of a training session when the pH value begins to decline nih.gov. In contrast, carnosine might be more effective at later stages of physical activity when the pH value is lower nih.gov.
Table 1: pKa Values of Key Imidazole Dipeptides and Their Buffering Relevance
| Imidazole Dipeptide | pKa Value | Primary Buffering Range (approx. pH) | Buffering Efficacy Implication |
| This compound | 7.03 | 6.03 - 8.03 | More effective in early acidosis nih.gov |
| Anserine | 7.04 | 6.04 - 8.04 | More effective in early acidosis nih.gov |
| Carnosine | 6.83 | 5.83 - 7.83 | More effective in later acidosis nih.gov |
Immune System Modulation at the Cellular Level
This compound plays a significant role in modulating the immune system, particularly in the context of muscle regeneration and repair. Its influence extends to enhancing phagocytic activity, regulating cytokine expression, and facilitating immune cell infiltration into injured tissues nih.govnih.gov.
Enhancement of Phagocytic Activity in Macrophage Cell Lines (e.g., RAW264.7 cells)
Research has demonstrated that this compound significantly enhances the phagocytic activity of macrophages, exemplified by its effects on RAW264.7 cells nih.gov. Phagocytosis is a critical process in muscle regeneration, as it involves the removal of necrotic cells and muscle debris, which is essential for clearing the injured site and preparing it for repair nih.gov.
In in vitro studies using RAW264.7 cells, this compound treatment led to a dose-dependent increase in phagocytic activity nih.gov. This suggests that higher concentrations of this compound can progressively augment the macrophages' ability to engulf cellular waste. This enhanced phagocytic capacity contributes to the efficient clearance of damaged tissue, a prerequisite for effective muscle regeneration nih.gov.
Table 2: Effect of this compound Concentration on Phagocytic Activity in RAW264.7 Cells
| This compound Concentration (µM) | Phagocytic Activity (% of Control) |
| 0 (Control) | 100 |
| 10 | 125 |
| 50 | 150 |
| 100 | 175 |
| Note: Data are illustrative, based on observed dose-dependent increases in phagocytic activity nih.gov. |
Differential Expression of Pro-inflammatory and Anti-inflammatory Cytokines during Tissue Degeneration
This compound influences the expression of both pro-inflammatory and anti-inflammatory cytokines during the degeneration stage of tissue injury nih.gov. In the initial phase of muscle damage, pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) are crucial for initiating the inflammatory response, which involves the removal of necrotic cells and activation of satellite cells nih.govmdpi.com. Subsequently, anti-inflammatory cytokines (e.g., IL-10, TGF-β1) become important for regulating muscle cell differentiation, fusion, and the formation of new muscle fibers nih.govmdpi.com.
Studies have shown that supplementation with this compound-enriched extract promotes the expression of both anti-inflammatory and pro-inflammatory cytokines during muscle degeneration nih.gov. This balanced modulation is vital, as an appropriate inflammatory response is necessary for effective tissue repair, while excessive or prolonged pro-inflammation can impede regeneration nih.govmdpi.com. This compound appears to support the transition from a pro-inflammatory (M1 macrophage) profile, which clears debris, to an anti-inflammatory (M2 macrophage) profile, which promotes tissue repair nih.gov.
Table 3: Impact of this compound on Cytokine Expression During Muscle Degeneration
| Cytokine Type | Specific Cytokine | Observed Effect with this compound | Role in Muscle Regeneration |
| Pro-inflammatory | TNF-α | Enhanced expression nih.gov | Debris removal, satellite cell activation nih.gov |
| Pro-inflammatory | IL-6 | Enhanced expression nih.gov | Debris removal, satellite cell activation nih.gov |
| Pro-inflammatory | MCP-1 | Enhanced expression nih.gov | Immune cell recruitment nih.gov |
| Anti-inflammatory | IL-10 | Enhanced expression nih.gov | Regulates differentiation, limits inflammation nih.gov |
| Anti-inflammatory | TGF-β1 | Enhanced expression nih.gov | Muscle cell differentiation, fibrosis regulation nih.gov |
Facilitation of Immune Cell Infiltration into Injured Tissues
This compound has been shown to promote the infiltration of immune cells, particularly macrophages, into injured muscle tissues nih.govresearchgate.net. This infiltration is a critical step in the inflammatory phase of muscle repair, where immune cells are recruited to the site of injury to eliminate dead cells and muscle debris nih.govmdpi.com.
By facilitating the penetration of immune cells into damaged muscles, this compound contributes to the efficient clearance of cellular waste and the subsequent transition to the regenerative phase nih.govresearchgate.net. The coordinated infiltration and activity of these immune cells are essential for orchestrating the complex processes of tissue remodeling and repair following injury nih.govmdpi.com.
Regulation of Myogenesis and Muscle Repair Processes
Beyond its roles in pH regulation and immune modulation, this compound also directly influences myogenesis and muscle repair processes. Dietary intake of this compound has been observed to promote muscle regeneration in models of muscle injury nih.gov.
Specifically, this compound-enriched extracts have been shown to increase the expression of regeneration-related myogenic marker genes, such as paired box protein 7 (Pax7), MyoD1, myogenin, and Myh3 nih.govnih.gov. Pax7 is a marker of satellite cell proliferation and is expressed early in muscle injury nih.govaging-us.com. MyoD1 and myogenin are myogenic regulatory factors expressed during the differentiation stage, while Myh3 (embryonic myosin heavy chain) is expressed in regenerated myofibers nih.govaging-us.com. The enhanced expression of these genes indicates that this compound supports both the proliferation and differentiation stages of muscle regeneration, leading to improved muscle tissue repair and the formation of new myofibers nih.govaging-us.com.
Table 4: Effect of this compound on Myogenic Marker Gene Expression
| Myogenic Marker Gene | Role in Myogenesis | Observed Effect with this compound |
| Pax7 | Satellite cell proliferation nih.govaging-us.com | Increased expression nih.gov |
| MyoD1 | Myoblast differentiation nih.gov | Increased expression nih.gov |
| Myogenin | Myoblast differentiation nih.gov | Increased expression nih.gov |
| Myh3 | Regenerated myofiber formation nih.govnih.gov | Increased expression nih.govnih.gov |
Promotion of Myofiber Regeneration Stages
Research indicates that this compound actively promotes the regeneration of myofibers, a crucial process following muscle injury. In models of cardiotoxin (B1139618) (CTX)-induced muscle damage, supplementation with this compound-enriched extract has been observed to advance the regeneration stage hmdb.camdpi.comiiab.mecenmed.comwikidata.org. This regenerative effect is partly attributed to this compound's ability to enhance phagocytic activity and facilitate the infiltration of immune cells into the damaged muscle tissue hmdb.camdpi.comwikipedia.orgiiab.mecenmed.com. Furthermore, studies have shown that this compound-enriched extracts contribute to the upregulation of genes associated with both the proliferation and differentiation stages of muscle regeneration mdpi.com.
Upregulation of Myogenic Regulatory Factors and Marker Genes (e.g., MYH3, Pax7, MyoD1, Myogenin)
This compound plays a significant role in modulating the expression of key myogenic regulatory factors and marker genes essential for muscle development and repair. Supplementation with this compound-enriched extract leads to an increased expression of regeneration-related myogenic marker genes, including paired box protein 7 (Pax7), MyoD1, myogenin, and MYH3 hmdb.camdpi.comiiab.mecenmed.com. Specifically, the expression of Pax7 mRNA, a transcription factor vital for satellite cell proliferation, has been found to be significantly higher in this compound-treated groups compared to control groups mdpi.com. Similarly, the expressions of MyoD1 and myogenin, which are crucial for muscle differentiation, are also elevated with this compound supplementation mdpi.com. The increased expression of the MYH3 gene, characteristic of the muscle fiber regeneration process, further underscores this compound's role in promoting muscle recovery iiab.mealfa-chemistry.com.
Table 1: Influence of this compound on Myogenic Regulatory Factors and Marker Genes
| Gene/Factor | Role in Myogenesis | Observed Effect with this compound | Reference |
| Pax7 | Satellite cell proliferation | Significantly higher expression | mdpi.com |
| MyoD1 | Muscle differentiation | Higher expression | mdpi.com |
| Myogenin | Muscle differentiation | Higher expression | mdpi.com |
| MYH3 | Muscle fiber regeneration | Increased expression | iiab.mealfa-chemistry.com |
Influence on Mitochondrial Biogenesis and Metabolic Pathways in Skeletal Muscle
Beyond its direct impact on muscle regeneration, this compound has been shown to influence mitochondrial biogenesis and various metabolic pathways within skeletal muscle iiab.mealfa-chemistry.com. For instance, studies in mice fed a this compound-rich diet demonstrated an increase in superoxide (B77818) dismutase (SOD) activity in skeletal muscle, indicating enhanced antioxidant defense mechanisms iiab.mealfa-chemistry.com. This suggests a broader role for this compound in supporting muscle health and function through metabolic regulation.
Interaction with Reactive Carbonyl Species
This compound exhibits notable reactivity with reactive carbonyl species, which are implicated in cellular dysfunction and various pathologies.
Reactivity with Cytotoxic Carbohydrate-Derived Aldehydes (e.g., Methylglyoxal (B44143), Glyceraldehyde)
This compound demonstrates particularly high reactivity with cytotoxic carbohydrate-derived aldehydes, such as methylglyoxal (MG) and glyceraldehyde. This reactivity is reported to be equivalent to or even higher than that of carnosine, another prominent imidazole dipeptide. Methylglyoxal, a highly reactive α-oxoaldehyde, is primarily formed as a byproduct of glycolysis from triose phosphates like D-glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403). It is a significant precursor of advanced glycation end-products (AGEs), which are associated with conditions like diabetes, aging, and neurodegenerative diseases. The ability of this compound to interact with and potentially detoxify these harmful aldehydes highlights its potential protective effects against carbonyl stress.
Specificity in Aldehyde Quenching Activities Compared to Carnosine and Anserine
While this compound shows strong reactivity with carbohydrate-derived aldehydes, its aldehyde quenching activities exhibit specificity when compared to carnosine and anserine. Studies indicate that this compound has a moderate capacity for quenching acrolein, a lipid peroxidation product, in contrast to carnosine. Furthermore, methylation of the Nτ residue of the imidazole ring (as seen in this compound) or trimethylation of the carnosine backbone (as in dimethyl this compound, DMB) can abolish the ability of these peptides to react with 4-hydroxy-trans-2-nonenal (HNE), another reactive aldehyde derived from lipid peroxidation.
In a comparative context, carnosine and anserine generally possess similar carbonyl quenching properties, whereas this compound, β-alanine, and histidine tend to exhibit lower carbonyl quenching abilities for certain aldehydes. Despite this, this compound has been reported to possess a higher antioxidant and iron-chelating capacity than both carnosine and anserine. An important distinction is this compound's greater resistance to degradation by carnosinase 1 (CN1) compared to carnosine, which contributes to its improved bioavailability in vivo.
Table 2: Comparative Aldehyde Quenching and Antioxidant Properties of this compound, Carnosine, and Anserine
| Property/Aldehyde | This compound | Carnosine | Anserine | Reference |
| Methylglyoxal | High reactivity (equal to or higher than Carnosine) | High reactivity | High reactivity | |
| Glyceraldehyde | High reactivity (equal to or higher than Carnosine) | High reactivity | High reactivity | |
| Acrolein | Moderate quenching capacity | Higher quenching capacity | Higher quenching capacity | |
| HNE | Reduced/abolished reactivity (due to methylation) | Higher quenching capacity | Higher quenching capacity | |
| Antioxidant activity | Higher than Carnosine and Anserine | Lower than this compound | Lower than this compound | |
| Iron-chelating capacity | Higher than Carnosine and Anserine | Lower than this compound | Lower than this compound | |
| Resistance to CN1 degradation | More resistant | Less resistant | More resistant (than Carnosine) |
Neurobiological Implications and Mechanisms of Action
Emerging research also points to neurobiological implications for this compound. Studies have indicated that this compound possesses dementia-relieving properties. As a member of the imidazole dipeptide family, which includes anserine and carnosine, this compound is expected to contribute to improved cognitive functions and exhibit antioxidant properties within the nervous system. Specifically, this compound has been observed to have an effect on learning and memory in an Alzheimer's disease mouse model, suggesting its potential as a neuroprotective agent.
Impact on Cognitive Function in Neurodegenerative Animal Models (e.g., Alzheimer's Disease Models)
This compound (beta-alanyl-N tau-methyl histidine), an imidazole dipeptide abundantly found in whale meat, has demonstrated promising effects on cognitive function in animal models of neurodegenerative diseases, particularly those mimicking Alzheimer's disease (AD). Research indicates that long-term and continuous administration of this compound can lead to improvements in memory and learning abilities in these models. revitacare.netmdpi.com
A key animal model utilized in these studies is the senescence-accelerated mouse prone 8 (SAMP8) mouse, which is widely recognized for exhibiting many genetic characteristics and cognitive impairments akin to human AD. revitacare.netguidetopharmacology.org Studies involving SAMP8 mice have shown that dietary supplementation with this compound, often administered as part of whale meat extract (WME), positively modulates brain changes and enhances cognitive performance. guidetopharmacology.org
Detailed Research Findings in SAMP8 Mice
Behavioral tests are crucial for evaluating cognitive function in animal models of neurodegeneration. In studies investigating this compound's effects, a battery of behavioral assessments has been employed to measure improvements in learning and memory. These tests include:
Open Field Test: Used to assess locomotor activity and general exploratory behavior. guidetopharmacology.org
Y-Maze Test: Evaluates spatial working memory. guidetopharmacology.org
Novel Object Recognition Test: Measures recognition memory. guidetopharmacology.org
Water-Filled Multiple T-Maze Test: Assesses complex learning and memory formation. guidetopharmacology.org
Long-term administration of this compound has been shown to improve both short-term and long-term memory functions in SAMP8 mice. revitacare.netmdpi.com These improvements in learning and memory formation observed in behavioral tests suggest a neuroprotective effect of this compound in the context of AD-like pathology. guidetopharmacology.org
The observed cognitive benefits of this compound in animal models may be attributed to its properties as an imidazole dipeptide, a class of compounds known for their antioxidant and anti-fatigue effects. revitacare.netguidetopharmacology.org Another imidazole dipeptide, carnosine, which is structurally similar to this compound, has also been reported to exert neuroprotective effects in AD animal models, including the suppression of amyloid-beta aggregation and improvement of cognitive deficits. guidetopharmacology.orgsenescence.infonih.govdisprot.org This suggests potential shared mechanisms of action among these dipeptides in mitigating neurodegenerative processes.
Table 1: Impact of this compound on Cognitive Function in SAMP8 Mouse Model
| Animal Model | Intervention | Duration of Administration | Key Behavioral Tests | Observed Cognitive Outcomes | Reference |
| SAMP8 Mice | This compound (via Whale Meat Extract) | Long-term continuous, 26 weeks | Open Field, Y-Maze, Novel Object Recognition, Water-Filled Multiple T-Maze | Improved short-term memory, Improved long-term memory, Enhanced learning and memory formation, Positive modulation of brain changes | revitacare.netmdpi.comguidetopharmacology.org |
Table 2: Comparative Overview of Imidazole Dipeptides in AD Animal Models
| Compound | Class | Animal Model (Example) | Observed Neuroprotective Effects (Cognitive) | Reference |
| This compound | Imidazole Dipeptide | SAMP8 Mice | Improved short- and long-term memory, enhanced learning and memory formation | revitacare.netmdpi.comguidetopharmacology.org |
| Carnosine | Imidazole Dipeptide | 3xTg-AD Mice | Suppressed amyloid-β aggregation, improved cognitive deficits | guidetopharmacology.orgsenescence.infonih.govdisprot.org |
**in Vitro Research Paradigms and Cellular Model Applications**
Established Cell Culture Systems for Mechanistic Research
Cell culture systems serve as foundational models for investigating the cellular and molecular effects of Balenine, allowing for focused analysis of its interactions within specific cell types.
Myotube models, such as the C2C12 cell line, are widely utilized in vitro systems for studying muscle biology and evaluating antioxidant activities. This compound, an endogenous imidazole (B134444) dipeptide predominantly found in muscles and the brain, has been investigated for its antioxidant potential in these models. Studies using C2C12 myotubes have demonstrated that this compound treatment leads to an increase in superoxide (B77818) dismutase (SOD) activity nih.govmpg.de. This observed increase in SOD activity was direct and did not correlate with an increase in SOD mRNA expression, suggesting a post-transcriptional mechanism of action nih.gov. Furthermore, in an in vitro assay, the direct activation of SOD by this compound was significantly more pronounced compared to that by carnosine nih.gov. While this compound influenced SOD, no significant changes were noted in the activity or mRNA levels of other key antioxidant enzymes, such as catalase (CAT) and glutathione (B108866) peroxidase (GPX) nih.gov. Mechanistically, this compound was found to decrease the generation of superoxide anion (O2−) and increase hydrogen peroxide (H2O2) production in C2C12 myotubes, contributing to its antioxidant effects nih.gov. C2C12 myotubes are recognized as a validated and extensively used in vitro model for assessing muscle function and antioxidant responses revitacare.netsenescence.info.
Macrophage cell lines are crucial for investigating immune function and responses to various stimuli. Macrophages are pivotal immune cells of the innate system, known for their roles in phagocytosis—engulfing pathogens, cellular debris, and foreign substances—and in orchestrating both pro-inflammatory and anti-inflammatory responses fishersci.casigmaaldrich.comcenmed.com. Research suggests that this compound may play a role in promoting muscle regeneration by enhancing the phagocytic activity of macrophages nih.govesmed.org. In vitro experiments have specifically shown that the phagocytic activity within this compound-treated macrophage groups was significantly elevated compared to control groups, indicating a potential immunomodulatory effect of this compound nih.govesmed.org.
In Vitro Plasma Stability and Degradation Assays
Assessing the stability of compounds in plasma is a critical step in understanding their pharmacokinetic profile and potential for therapeutic development. In vitro plasma stability assays are designed to measure the degradation of compounds by plasma-residing enzymes, particularly hydrolases and esterases nih.govnih.govnih.gov. This compound has demonstrated superior stability in plasma when compared to other related imidazole dipeptides like carnosine and anserine (B1665513) mpg.dewikipedia.org. In in vitro assays, the half-life of this compound in plasma was reported as 34.9 ± 14.6 minutes, which is markedly longer than that of carnosine (1.20 ± 0.36 minutes) and anserine (2.14 ± 0.58 minutes) mpg.dewikipedia.org. This enhanced stability suggests that this compound is more resistant to hydrolysis by the carnosinase 1 (CN1) enzyme, with its hydrolysis rate being approximately 5–20% of carnosine's in various in vitro experimental settings mpg.de. Such stability is crucial, as compounds that rapidly degrade in plasma often exhibit poor in vivo efficacy and pharmacokinetics nih.govnih.govnih.gov.
Table 1: In Vitro Plasma Half-Lives of Imidazole Dipeptides
| Compound | Half-Life (minutes) |
| This compound | 34.9 ± 14.6 |
| Carnosine | 1.20 ± 0.36 |
| Anserine | 2.14 ± 0.58 |
Methodological Advantages for Basic Biochemical Research
In vitro methodologies offer significant advantages for conducting basic biochemical research, enabling precise control and detailed analysis of molecular processes.
A primary advantage of in vitro studies is the ability to maintain tight control over chemical and physical environmental parameters mdpi.com. This controlled setting allows researchers to isolate specific variables and observe their direct effects on biological systems without the complexities introduced by whole-organism physiology. Furthermore, in vitro systems offer high throughput capabilities and scalability, facilitating the rapid screening and analysis of numerous compounds or experimental conditions, which is often not feasible in in vivo models mdpi.com.
In vitro experiments are uniquely suited for the detailed elucidation of molecular pathways and mechanisms of action mdpi.com. By simplifying the biological system to cellular or subcellular components, researchers can precisely investigate how a compound interacts with specific enzymes, receptors, or signaling molecules. This controlled environment enables an in-depth understanding of the intricate molecular cascades and biochemical reactions that underpin the observed biological effects of a compound like this compound mdpi.com.
**in Vivo Animal Model Investigations of Balenine Bioactivity**
Musculoskeletal Injury and Regeneration Models
To understand the potential therapeutic applications of balenine in muscle damage and repair, researchers employ models that mimic aspects of human musculoskeletal injury.
Cardiotoxin (B1139618) (CTX), a snake venom component, is widely used to induce acute, reproducible, and synchronized skeletal muscle injury in rodents, providing a robust model to study the molecular and cellular processes of muscle degeneration and regeneration. mdpi.com
Studies investigating dietary supplementation with a this compound-enriched extract in a CTX-induced muscle injury model in mice have demonstrated that this compound may promote and accelerate the muscle regeneration process. nih.govresearchgate.net Morphological observations revealed that mice fed a diet supplemented with this compound-enriched extract showed an accelerated transition to the regeneration stage of muscle repair. nih.gov This was accompanied by a significant increase in the expression of key myogenic marker genes involved in muscle regeneration. nih.govresearchgate.net
Specifically, the expression of genes such as paired box protein 7 (Pax7), a marker for satellite cell activation, and myogenic regulatory factors like MyoD1 and myogenin, were higher in the this compound-fed group compared to the control group on a normal diet. nih.gov Furthermore, the expression of Myh3, a gene associated with embryonic myosin heavy chain characteristic of regenerating muscle fibers, was also elevated in mice receiving this compound. nih.gov
One of the key mechanisms proposed for this compound's beneficial effect on muscle repair is its ability to modulate the immune response and enhance the cleanup of damaged tissue. nih.gov Supplementation with this compound was found to promote the infiltration of immune cells into the damaged muscle tissue. mdpi.com Interestingly, it appeared to enhance the phagocytic activity of macrophages, the immune cells responsible for clearing cellular debris from the injury site. nih.govresearchgate.net In in vitro experiments using RAW264.7 macrophage-like cells, this compound treatment dose-dependently increased phagocytic activity. nih.gov This suggests that by improving the efficiency of debris removal, this compound helps create a more favorable environment for muscle regeneration to proceed. mdpi.comnih.gov
| Parameter | Observation in this compound-Supplemented Group | Associated Gene/Cellular Activity |
|---|---|---|
| Muscle Regeneration Stage | Promoted/Accelerated nih.gov | Morphological improvement in muscle fiber repair |
| Myogenic Marker Expression | Increased nih.gov | Pax7, MyoD1, Myogenin, Myh3 |
| Immune Cell Activity | Enhanced Phagocytosis nih.govresearchgate.net | Increased phagocytic activity of macrophages |
| Cytokine Expression | Promoted expression of both pro- and anti-inflammatory cytokines nih.gov | Modulation of the inflammatory response during degeneration |
Models for Antioxidative Defense and Oxidative Stress Mitigation
This compound has demonstrated antioxidant properties in various experimental settings. biomedres.us Animal studies have shown that dietary intake of this compound can bolster endogenous antioxidant defense systems. In mice fed a diet containing this compound derived from opah meat, there was an observed increase in the activity of Superoxide (B77818) Dismutase (SOD), a critical antioxidant enzyme, within the skeletal muscle. researchgate.net This finding is complemented by in vitro work on C2C12 myotubes, which also showed an increase in SOD activity after this compound administration. researchgate.net These results suggest that this compound may help mitigate oxidative stress in muscle tissue by enhancing the body's own antioxidant capabilities.
Pharmacokinetic and Bioavailability Assessments in Animal Models
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is essential for evaluating its potential as a therapeutic or nutritional supplement. researchgate.netresearchgate.net Pharmacokinetic studies on this compound are emerging.
A key study in mice investigated the plasma concentration of this compound after oral administration of an opah-derived this compound extract. nih.gov Sixteen-week-old ddY male mice were given a single oral dose of 200 mg/kg body weight. After one hour, the plasma was analyzed, revealing a significant increase in this compound concentration compared to control mice who received water. nih.gov The study demonstrated that this compound is absorbed into the bloodstream, with its constituent amino acid, 3-methyl-L-histidine, also showing significantly elevated plasma levels. nih.gov
| Administered Substance (200 mg/kg) | Analyte | Plasma Concentration (μmol/mL) nih.gov |
|---|---|---|
| Opah-derived this compound | This compound (Bal) | 128.27 |
| 3-methyl-L-histidine (3-Me-His) | 69.09 | |
| Carnosine (Car) | Carnosine (Car) | 94.79 |
| Water (Control) | This compound / 3-Me-His / Carnosine | Not detected or at baseline |
Notably, the plasma concentration of this compound was higher than that of carnosine in mice administered an equivalent dose of carnosine, suggesting potentially greater bioavailability or slower degradation in the bloodstream. nih.gov This is consistent with findings from in vitro human plasma studies where this compound showed a significantly longer half-life compared to carnosine and anserine (B1665513), indicating it is more resistant to hydrolysis by the enzyme carnosinase. researchgate.net This resistance to degradation is a key factor for its bioavailability. researchgate.net
General Considerations for Translational Relevance in Animal Model Research
Translating findings from animal models to human applications is a complex process that requires careful consideration of the similarities and differences between species. mdpi.com While animal models are indispensable for initial efficacy and mechanistic studies, several factors can influence their predictive value for human outcomes. nih.govmdpi.com
The choice of animal model is critical, as physiological and metabolic pathways can vary significantly. medwinpublishers.com Rodent models, such as those used in the this compound CTX-injury studies, are valuable for understanding fundamental biological processes of muscle regeneration due to their well-characterized genetics and the availability of standardized injury protocols. plos.org However, the direct extrapolation of results to human muscle injury, which can be far more complex and less uniform, must be approached with caution. plos.org
For imidazole (B134444) dipeptides as a class, there is a history of successful translation from animal models to human studies, particularly for carnosine and anserine in the context of cognitive health and anti-aging. mdpi.comnih.gov These compounds have shown beneficial effects in both animal models of age-related decline and in human clinical trials. biomedres.usnih.gov This precedent suggests that the biological activities observed for this compound in animal models, such as promoting muscle regeneration and antioxidant defense, could plausibly have relevance for human health. biomedres.us However, the low rate of final regulatory approval for therapies tested in animals highlights the challenges in this translation process. The ultimate confirmation of this compound's benefits for human musculoskeletal health will require well-designed clinical trials.
**comparative Biochemical and Physiological Analysis of Imidazole Dipeptides Balenine, Carnosine, Anserine **
Differential Enzymatic Susceptibility, notably Carnosinase Resistance
The stability of imidazole (B134444) dipeptides in biological systems is largely governed by the activity of carnosinases, a family of enzymes responsible for their hydrolysis. Human serum carnosinase 1 (CN1) and cytosolic carnosinase 2 (CN2) are key enzymes in this regard, breaking down these dipeptides into their constituent amino acids, β-alanine and histidine nih.govmdpi.commdpi.compeerj.com.
Carnosine is notably susceptible to enzymatic degradation by carnosinases, particularly CN1, which significantly limits its bioavailability and effectiveness when supplemented nih.govmdpi.commdpi.comntu.ac.uk. The rapid hydrolysis of carnosine in human plasma results in a short half-life researchgate.net.
Anserine (B1665513) demonstrates greater resistance to CN1 activity compared to carnosine nih.govpeerj.commdpi.com. This enhanced stability is attributed to the presence of a bulky and dehydrated imidazole moiety, which can impede the enzyme's hydrolytic action peerj.com. Anserine has also been observed to act as a competitive inhibitor of carnosinase, thereby reducing the degradation of carnosine peerj.commdpi.commdpi.com.
Balenine exhibits even more pronounced resistance to CN1 hydrolysis than both carnosine and anserine, leading to improved in vivo bioavailability mdpi.comresearchgate.net. In vitro studies have shown this compound to possess a significantly longer half-life in human plasma compared to carnosine and anserine. Despite its superior resistance, this compound's degradation remains dependent on the activity of carnosinase enzymes researchgate.net.
The following data table illustrates the comparative half-lives of these dipeptides in human plasma:
Table 1: Comparative Enzymatic Susceptibility to Carnosinase (CN1)
| Imidazole Dipeptide | Half-life in Human Plasma (min) | Resistance to CN1 |
| Carnosine | 1.20 ± 0.36 | Low |
| Anserine | 2.14 ± 0.58 | Moderate |
| This compound | 34.9 ± 14.6 | High |
Comparative Bioavailability and Pharmacokinetic Profiles
The bioavailability and pharmacokinetic profiles of imidazole dipeptides are closely linked to their enzymatic susceptibility. Due to its rapid degradation by human serum carnosinase, carnosine exhibits limited bioavailability in human plasma following oral supplementation nih.govmdpi.commdpi.comntu.ac.uk.
In contrast, anserine and this compound, owing to their enhanced resistance to carnosinase, are more readily detectable in human plasma after supplementation, indicating superior bioavailability compared to carnosine mdpi.com. Acute human supplementation studies with this compound have confirmed its greater resistance to CN1 hydrolysis, resulting in improved in vivo bioavailability researchgate.net. For instance, a 10 mg/kg dose of this compound achieved a peak plasma concentration (Cmax) of 28 µM, which was substantially higher than concentrations observed with lower doses researchgate.net. Despite these pharmacokinetic advantages, some in vitro and in vivo studies suggest that carnosine may demonstrate superior activity in certain contexts mdpi.com.
Synergistic and Antagonistic Interactions in Biological Systems
The imidazole dipeptides can engage in complex interactions within biological systems, demonstrating both synergistic and, less commonly, antagonistic effects. A notable synergistic interaction exists between carnosine and anserine, particularly in the context of exercise performance. It is hypothesized that the degradation of carnosine by carnosinase contributes to an increase in L-histidine and β-alanine levels, with the elevated β-alanine subsequently promoting higher intracellular concentrations of both carnosine and anserine, thereby contributing to an ergogenic effect nih.gov.
Anserine's ability to inhibit carnosinase activity serves as another example of a synergistic interaction, as it helps to preserve endogenous carnosine levels by reducing its degradation peerj.commdpi.commdpi.com. This suggests a complementary role where anserine indirectly supports carnosine's functions.
This compound shares several functions with carnosine and anserine, and its inherent resistance to CN1 positions it as a potential natural alternative to carnosine where enzymatic stability is crucial researchgate.netceu.es. This implies a complementary, rather than antagonistic, relationship, where this compound could offer similar or enhanced benefits in scenarios where carnosine's rapid breakdown is a limiting factor. Generally, imidazole dipeptides also function as reservoirs of histidine and contribute to proton buffering within biological systems amazon.com.
Distinct and Overlapping Molecular and Cellular Mechanisms of Action
Imidazole dipeptides exert their biological effects through a variety of molecular and cellular mechanisms, some of which are shared among this compound, carnosine, and anserine, while others appear to be more distinct.
Overlapping Mechanisms:
pH Buffering: A fundamental shared mechanism is their role as intracellular buffers, particularly in vertebrate muscle. Their pKa values are close to physiological pH, enabling them to effectively sequester protons and contribute significantly (up to 60%) to the buffering capacity of muscle tissue, a concept known as "alphastat regulation" researchgate.netmdpi.comnih.govrsc.orgobrnutafaza.hrnii.ac.jp. The approximate pKa values for the imidazole group are 6.83 for carnosine, 7.04 for anserine, and 6.93 for this compound nih.govmdpi.comnih.govnii.ac.jp.
Table 2: pKa Values of Imidazole Dipeptides
| Imidazole Dipeptide | pKa Value (Imidazole Group) |
| Carnosine | 6.83 |
| Anserine | 7.04 |
| This compound | 6.93 |
Antioxidant Activity: All three dipeptides demonstrate antioxidant properties through multiple pathways. These include direct scavenging of reactive oxygen species (ROS) and free radicals, as well as chelating metal ions nih.govmdpi.comresearchgate.netnih.govrsc.orgobrnutafaza.hrnii.ac.jpencyclopedia.pubrsc.org. They can also mitigate oxidative stress by trapping alpha-beta unsaturated aldehydes formed during lipid peroxidation mdpi.comencyclopedia.pubwikipedia.orgresearchgate.net and by enhancing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) nih.govnih.govnii.ac.jp.
Anti-glycation and Anti-lipoxidation: Carnosine, and likely anserine and this compound due to their structural similarities, can inhibit the processes of glycoxidation and lipoxidation. This action reduces the formation of advanced glycation end-products (AGEs), which are implicated in various degenerative diseases mdpi.commdpi.comnih.govencyclopedia.pubwikipedia.org.
Anti-inflammatory Effects: Imidazole dipeptides have been shown to possess anti-inflammatory properties in various models mdpi.comnih.govencyclopedia.pubnih.gov.
Anti-aggregant Activity: Carnosine, in particular, exhibits anti-aggregant activity, which is considered beneficial in the context of neurodegenerative disorders where protein aggregation plays a significant role mdpi.comnih.govencyclopedia.pub.
Distinct Mechanisms and Observations:
This compound: Beyond its general antioxidant capacity, this compound has demonstrated specific effects. In vitro studies revealed that this compound significantly increased superoxide dismutase (SOD) activity in C2C12 myotubes to a greater extent than carnosine nih.gov. Dietary this compound in mice led to increased SOD activity in skeletal muscle and influenced the regulation of mitochondrial biogenesis and metabolism nih.gov. Furthermore, this compound has been shown to mitigate cardiotoxin-induced muscle damage, promoting muscle fiber regeneration by increasing MYH3 gene expression, enhancing phagocytic activity, and facilitating immune cell infiltration into damaged muscles nih.gov. Notably, ophidine (this compound) exhibited superior efficacy in DNA protection compared to anserine and carnosine nih.gov.
Carnosine: Carnosine has been identified as a neurotransmitter and an enhancer of cellular energy metabolism mdpi.com. It can modulate the immune system and the metabolism of nitric oxide mdpi.com. In the central nervous system, carnosine can influence the glutamatergic system by up-regulating glutamate (B1630785) transporter 1 and reducing glutamate levels mdpi.com. Research suggests carnosine can improve memory function, potentially by increasing cerebral blood flow and decreasing inflammatory cytokines mdpi.com. It also acts on intestinal and muscle cells to stimulate the secretion of exosomes that promote neurite outgrowth in neuronal cells mdpi.comnih.gov.
Anserine: With an isoelectric point close to neutral, anserine is believed to be particularly effective in maintaining intracellular pH, which may contribute to preserving the function of brain microcapillaries in models of Alzheimer's disease mdpi.com. Its peroxyl radical-trapping ability has been reported to be superior to that of homocarnosine (B1673341) and carnosine nih.gov.
**chemical Synthesis and Advanced Structural Characterization**
Methodologies for Laboratory Synthesis of Balenine
The laboratory synthesis of this compound, also known as ophidine, involves the formation of a peptide bond between its constituent amino acids, β-alanine and 3-methyl-L-histidine. While various methods for peptide synthesis exist, a common strategy involves protecting reactive functional groups, activating the carboxyl group, and then coupling the two amino acid residues.
One established approach to synthesizing histidine-containing dipeptides like carnosine, which can be adapted for this compound, begins with the protection of the amino group of β-alanine. google.com For instance, phthaloyl-β-alanine can be synthesized by reacting β-alanine with phthalic anhydride. google.com This protected β-alanine is then converted into a more reactive species, such as an acyl chloride (phthaloyl-β-alanyl chloride), using a chlorinating agent. google.com
Separately, the L-histidine derivative, in this case, 3-methyl-L-histidine, is prepared for the coupling reaction. The final key step is the coupling of the activated β-alanine derivative with 3-methyl-L-histidine, followed by the removal of the protecting groups to yield the final dipeptide, this compound. google.comrsc.orgrsc.org The purification of the crude product is then performed to obtain the finished this compound compound. google.com
| Step | Description | Reagents/Conditions |
| 1. Protection | The amino group of β-alanine is protected to prevent side reactions. | Phthalic Anhydride, Organic Amine Catalyst |
| 2. Activation | The carboxyl group of the protected β-alanine is activated to facilitate peptide bond formation. | Acyl Chloride Chlorinating Reagent |
| 3. Coupling | The activated β-alanine is reacted with 3-methyl-L-histidine to form the dipeptide backbone. | Protected 3-methyl-L-histidine |
| 4. Deprotection | The protecting group is removed from the dipeptide. | Hydrazinolysis (e.g., using Hydrazine Hydrate) |
| 5. Purification | The final product is purified to remove impurities and byproducts. | Recrystallization, Chromatography |
This table represents a generalized synthetic strategy based on methods used for similar dipeptides.
Computational Chemistry and Molecular Modeling for Structural Elucidation
Computational chemistry provides powerful tools for understanding the three-dimensional structure, stability, and electronic nature of molecules like this compound at the atomic level. These methods complement experimental data and offer insights that can be difficult to obtain through laboratory techniques alone.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is widely applied to study molecules like this compound to determine their stable conformations and vibrational properties. researchgate.net
In a typical DFT study of this compound, researchers first identify potential stable conformers through molecular dynamics simulations. researchgate.net Then, for each conformer, geometry optimization is performed using a specific DFT functional, such as B3LYP, and a basis set, like 6-31G(d) or 6-311++G(d,p). researchgate.netnih.govresearchgate.net These calculations yield the lowest-energy three-dimensional structures of the molecule. mdpi.com The results of such calculations have indicated that this compound is a flexible molecule with multiple stable conformers existing within a relatively small energy range. researchgate.net
The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations are used to determine key electronic descriptors, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com These orbitals, often called frontier orbitals, are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. youtube.comresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net For related dipeptides, these properties have been calculated using DFT methods. researchgate.net
The molecular electrostatic potential (MEP) map is another important property derived from computational calculations. It illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is valuable for predicting how the molecule will interact with other molecules and its potential sites for electrophilic and nucleophilic attack.
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital: The outermost orbital containing electrons. | Related to the molecule's capacity to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital: The lowest-energy orbital that is empty of electrons. | Related to the molecule's capacity to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. |
| MEP | Molecular Electrostatic Potential: A map of the electrostatic potential on the electron density surface. | Shows charge distribution and predicts sites of chemical interaction. |
This table describes key electronic properties analyzed through computational chemistry.
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge distribution within a molecule. wikipedia.org It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that align with the classical Lewis structure concept. nih.gov
NBO analysis provides detailed information about the hybridization of atomic orbitals, the polarity of bonds, and the stabilization energy associated with delocalization effects, such as hyperconjugation. nih.gov This is achieved by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds). The strength of these interactions, quantified as second-order perturbation energy (E(2)), reveals the extent of electron delocalization from an idealized Lewis structure, which is crucial for understanding the molecule's stability and electronic properties. nih.gov This type of analysis has been performed on related histidine-containing dipeptides to better understand their electronic structures. researchgate.net
**challenges and Future Perspectives in Balenine Research**
Elucidating Unexplored Mechanistic Pathways
Despite observations of balenine's biological effects, the precise molecular and cellular pathways through which it exerts its actions are not yet fully understood. A key area for future research involves a deeper dive into these unexplored mechanistic pathways.
This compound has been shown to promote phagocytic activity in macrophages, specifically increasing the phagocytic capacity of RAW264.7 cells in a dose-dependent manner uni.lu. Furthermore, this compound has been observed to promote the infiltration of both anti-inflammatory and pro-inflammatory immune cells into injured muscle wikidata.org. It also enhances the intensity of M1 and M2 macrophages and increases the gene expression of various cytokines, including TNF-α, IL-6, MCP-1, IL-10, and TGF-β1, during both pro-inflammation and anti-inflammation stages uni.lu. However, the specific molecular mechanisms underlying this compound's activation of phagocytosis require further detailed study uni.lu. For comparison, carnosine, another imidazole (B134444) peptide, is known to enhance macrophage phagocytic activity through the activation of the AKT2 signaling pathway via CD36 and RAGE, which facilitates the elimination of senescent skin cells; however, such detailed pathways for this compound remain to be identified uni.lu.
Methodological Refinements for In Vivo Studies
The translation of in vitro findings to in vivo applications requires robust and standardized methodologies. Refinements in animal models and comprehensive pharmacokinetic studies are crucial for advancing this compound research.
There is a recognized need for more extensive in vivo studies to fully understand this compound's functions and validate its observed effects in living systems wikidata.orgcdutcm.edu.cnnih.gov. To ensure the reliability and comparability of results across different studies, the standardization of research protocols in animal models is paramount. Employing skilled personnel to conduct common procedures in a standardized manner can significantly reduce potential biases and enhance scientific rigor. For instance, studies investigating this compound's effects on muscle in vivo have involved administering diets containing varying concentrations of this compound (e.g., 0.25%, 0.5%, 1%) to mice for several weeks, with subsequent safety evaluations and assessments of physiological functions. Establishing widely accepted protocols for such studies, including animal strains, dietary interventions, duration, and outcome measures, will be vital for future progress.
A critical aspect for understanding this compound's physiological function in vivo involves comprehensive studies on its half-life and distribution, particularly within filter organs wikidata.org. Recent human pharmacokinetic studies have provided valuable insights, demonstrating that this compound exhibits a significantly longer half-life compared to other related imidazole dipeptides like carnosine and anserine (B1665513).
Table 1: Comparative Half-Life of Imidazole Dipeptides in Human Plasma
| Compound | Half-Life (minutes) |
| This compound | 34.9 ± 14.6 |
| Carnosine | 1.20 ± 0.36 |
| Anserine | 2.14 ± 0.58 |
Note: Half-life values are mean ± standard deviation.
In human studies, this compound's half-life was approximately 34.9 minutes, which is about 29.1 times longer than carnosine (1.20 minutes) and 16.3 times longer than anserine (2.14 minutes). Furthermore, pharmacokinetic analysis indicated that over half of the administered this compound dose (56.4%) was eliminated unchanged through the kidneys. The volume of distribution was estimated at 126 L, and the total clearance at 19.6 L/h. While these human data provide a foundation, further dedicated studies are needed to precisely map this compound's distribution and accumulation in various filter organs (e.g., liver, kidneys, spleen) in animal models and to understand the implications for its sustained biological activity and potential therapeutic applications wikidata.org.
Strategic Research Directions for Natural versus Synthesized Compounds
This compound is naturally found as an endogenous imidazole dipeptide in marine products, particularly in the muscles of marine animals such as opah and whales wikidata.orgwikidata.org. Future research needs to strategically consider whether to utilize pure, manufactured this compound or sources derived from the daily diet. The field of total synthesis of natural products is dynamic, with a primary challenge being the efficiency and practicality of synthesizing complex molecules. Biomimetic synthesis, which imitates nature's pathways to create molecules, has emerged as a popular and efficient research direction in organic synthesis. The human pharmacokinetic study mentioned previously utilized pure, chemically synthesized this compound, demonstrating its bioavailability. Therefore, strategic research directions involve optimizing the synthesis of this compound to ensure high purity and scalability for research and potential therapeutic development, while also continuing to investigate the properties and potential benefits of this compound derived from natural sources.
Investigation of Synergistic Effects in Multi-Compound Regimens
Given this compound's diverse properties, including antioxidant capacity, muscle regeneration promotion, and phagocytosis activation wikidata.orguni.lucdutcm.edu.cn, a promising future research direction involves investigating its synergistic effects within multi-compound regimens. The concept of polypharmacology, where a single drug is designed to inhibit multiple targets or multiple compounds are used in combination, is gaining traction for treating multi-factorial diseases. Such approaches can lead to several advantages, including the potential for lower dosages, which may result in fewer toxic side effects and an increased therapeutic window. Additionally, multi-compound regimens can offer a more predictable pharmacokinetic profile and reduce the likelihood of drug-drug interactions compared to traditional combination therapies. While current literature does not extensively detail this compound's synergistic interactions, exploring its combination with other compounds that target complementary pathways could enhance its efficacy and broaden its therapeutic applications in areas such as muscle health, oxidative stress management, and immune modulation.
Addressing Analytical Challenges for Trace Detection in Complex Matrices
The accurate and sensitive detection of this compound in complex biological and environmental samples poses significant analytical challenges. This compound, being an imidazole dipeptide, coexists with numerous other endogenous amino acids and peptides, which can interfere with its precise quantification guidetopharmacology.org.
Current Analytical Approaches and Their Limitations: High-performance liquid chromatography (HPLC) is a primary method employed for this compound detection, often coupled with techniques such as mass spectrometry (LC-MS/MS) or utilizing pre-column derivatization with reagents like phenyl isothiocyanate (PITC) guidetopharmacology.orgwikidata.orgsenescence.info. While these methods have demonstrated success in detecting this compound and its constituent amino acids in matrices like mouse blood and muscle tissue, achieving high resolution and sensitivity to distinguish this compound from structurally similar compounds remains a challenge guidetopharmacology.org. Previous studies using HPLC and LC-MS have not fully verified the adequate resolution of this compound and its constituents from other imidazole peptides like carnosine and anserine, as well as various alpha-amino acids in blood guidetopharmacology.org.
Challenges in Complex Matrices: Complex matrices, including biological fluids (e.g., blood, plasma, urine) and tissues (e.g., muscle), contain a high abundance of diverse components that can interfere with the detection of trace analytes cenmed.commitoproteome.orgfishersci.ca. These interferences can lead to matrix effects, such as ion suppression or enhancement, particularly problematic in electrospray ionization (ESI) mass spectrometry, where co-eluting matrix constituents can significantly affect the ionization efficiency of the target analyte fishersci.ca. Consequently, extensive sample preparation, including concentration, dilution, and removal of interfering substances, is often required to achieve reliable results fishersci.ca. Such complex separation schemes can be prone to errors and contamination, impacting the accuracy of trace analysis cenmed.commitoproteome.org.
Research Findings on Detection Limits: Despite these challenges, analytical methods have been developed with notable sensitivity. For instance, a combined solid-phase extraction and reversed-phase gradient HPLC method allowed for the sensitive, reproducible, and selective quantification of this compound in equine and camel muscle and individual muscle fibers. This method reported lower limits of detection (LODs) for this compound in the range of 0.005-0.010 mmol kg⁻¹ dry muscle, with recoveries ranging from 91% to 115% wikidata.org.
Table 1: Reported Detection Parameters for this compound in Muscle Tissue
| Analytical Method | Matrix | Lower Limit of Detection (LOD) | Recovery Range | Reference |
| HPLC (RP-gradient) with Solid-Phase Extraction | Equine and Camel Muscle | 0.005-0.010 mmol kg⁻¹ dry muscle | 91-115% | wikidata.org |
Future Directions in Analytical Chemistry: Future research will focus on developing more robust and less labor-intensive analytical techniques. Advancements in mass spectrometry, coupled with novel sample preparation strategies, are essential. Techniques like improved chromatography (e.g., ultra-high-performance liquid chromatography, UHPLC) and more selective ionization methods could mitigate matrix effects. The development of highly specific biosensors or portable mass spectrometers, as seen in other fields for trace detection in complex food matrices, could offer rapid, on-site analysis with minimal sample preparation, potentially revolutionizing this compound research mitoproteome.orguni.lu.
Bridging Translational Gaps in Pharmacokinetic Research
Translational pharmacokinetic (PK) research for this compound aims to bridge the "bench to bedside" gap, effectively translating preclinical in vitro and in vivo data into predictable human outcomes nih.govuni-freiburg.denih.gov. Pharmacokinetics, encompassing absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding how this compound behaves within a living system.
Current Understanding of this compound Pharmacokinetics: Initial studies have successfully demonstrated the absorption of food-derived this compound and its constituent amino acids (such as 3-methylhistidine) into mouse blood following oral administration, serving as a crucial pilot for future human trials nih.govguidetopharmacology.org. Notably, the concentration of this compound detected in mouse plasma was reported to be higher than that of carnosine after administration nih.gov. This absorption profile is a key initial step in understanding its bioavailability and systemic exposure.
Translational Challenges: A significant challenge in drug development, applicable to compounds like this compound, is the integration of preclinical efficacy and PK studies to move from empirical observations to a quantitative foundation for clinical trials nih.gov. The complexity arises from species-specific differences in ADME processes, which can lead to discrepancies between animal model data and human responses. For instance, while this compound absorption has been shown in mice, its complete metabolic pathway, distribution to target tissues, and excretion routes in humans are yet to be fully elucidated. Understanding these aspects is critical for determining appropriate dosing strategies and predicting potential drug-drug interactions or accumulation.
Strategies for Bridging the Gap:
Comprehensive ADME Studies: Detailed in vitro ADME assays are essential in early research to characterize this compound's bioavailability, plasma protein binding, metabolic stability, and primary excretion routes. These in vitro data can inform the design of more targeted in vivo studies.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD modeling is a powerful tool for systematically integrating diverse preclinical information to establish robust quantitative clinical expectations uni-freiburg.de. By correlating this compound concentrations with its observed biological effects (in vitro or in vivo), researchers can build predictive models that aid in extrapolating data to humans and designing efficient clinical trials.
Mass Balance and Excretion Studies: Conducting mass balance studies using radiolabeled this compound in relevant animal models can provide comprehensive data on the route and rate of elimination of the parent compound and its metabolites. Biliary excretion studies can further clarify the contribution of hepatic clearance. Such studies, similar to those conducted for other compounds like balcinrenone, offer mechanistic insights into disposition and guide future non-clinical and clinical investigations.
Comparative Pharmacokinetics: Comparing this compound's pharmacokinetic profile across different species (e.g., rodents to non-human primates) can help identify species-specific differences and improve the predictability of human pharmacokinetics.
Future Outlook: Future pharmacokinetic research on this compound will increasingly leverage advanced in vitro systems (e.g., organ-on-a-chip models) and computational modeling (e.g., physiologically-based pharmacokinetic, PBPK, modeling) to refine predictions of human pharmacokinetics. This integrated approach, combining robust analytical methods with comprehensive PK/PD modeling, will be instrumental in bridging the translational gap, enabling a more confident progression of this compound research from the laboratory to potential human applications.
Q & A
Q. How should researchers design experiments to investigate Balenine’s biochemical properties and stability under physiological conditions?
- Methodological Guidance : Begin by isolating this compound using high-performance liquid chromatography (HPLC) or capillary electrophoresis to ensure purity . For stability studies, simulate physiological conditions (e.g., pH 7.4, 37°C) and use spectrophotometric or mass spectrometry-based assays to monitor degradation kinetics. Include control groups and replicate experiments (n ≥ 3) to validate reproducibility . Document all protocols in a lab notebook with raw data, instrument calibration details, and environmental variables (e.g., temperature fluctuations) .
Q. What are the best practices for synthesizing and characterizing this compound in a laboratory setting?
- Methodological Guidance : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies for controlled assembly. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For purity assessment, employ reverse-phase HPLC with UV detection at 220 nm. Compare retention times and spectral data against commercially available standards . Publish full synthetic protocols in the main manuscript, reserving extensive characterization data (e.g., NMR spectra) for supplementary materials .
Q. How can researchers analyze this compound’s interaction with common enzymes (e.g., carnosinases) using in vitro assays?
- Methodological Guidance : Use kinetic assays with recombinant enzymes (e.g., human carnosinase 1) and monitor this compound hydrolysis via fluorometric or colorimetric detection. Calculate Michaelis-Menten parameters (Km, Vmax) using nonlinear regression models. Include negative controls (e.g., heat-inactivated enzymes) and validate results with competitive inhibitors (e.g., bestatin). Address batch-to-batch enzyme variability by repeating assays across multiple enzyme preparations .
Advanced Research Questions
Q. How can discrepancies in reported pharmacokinetic data for this compound across studies be resolved?
- Methodological Guidance : Conduct a meta-analysis of existing pharmacokinetic studies, focusing on variables such as dosage, administration routes, and detection methods (e.g., LC-MS vs. ELISA). Use statistical tools (e.g., ANOVA, Bland-Altman plots) to identify systematic biases. Replicate conflicting experiments under standardized conditions, ensuring identical animal models (e.g., Sprague-Dawley rats) and sampling intervals . Publish raw datasets and analytical code to enhance transparency .
Q. What advanced methodologies are effective for studying this compound’s role in cellular redox regulation?
- Methodological Guidance : Employ CRISPR-Cas9-edited cell lines to knockout this compound-related genes (e.g., CNDP2) and assess oxidative stress markers (e.g., glutathione levels, ROS production) via flow cytometry or fluorescent probes. Combine omics approaches (proteomics, metabolomics) to map this compound’s metabolic network. Validate findings using isotopic labeling (e.g., ¹⁵N-Balenine) and cross-reference with existing databases (e.g., KEGG Pathways) . Address confounding factors (e.g., cell culture media composition) by standardizing protocols across labs .
Q. How can novel detection methods for this compound in complex biological matrices (e.g., serum, tissues) be validated?
- Methodological Guidance : Develop a validation framework adhering to ICH Q2(R1) guidelines. Assess linearity (R² ≥ 0.99), sensitivity (limit of detection ≤ 1 nM), and precision (CV ≤ 15%) using spiked matrices. Compare results with established methods via Passing-Bablok regression analysis. Include interference testing with structurally similar compounds (e.g., carnosine, anserine) . Publish validation data in tabular format, highlighting recovery rates and matrix effects .
Data Analysis & Interpretation
Q. How should researchers address contradictory findings in this compound’s antioxidant capacity across in vitro and in vivo models?
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Guidance : Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values. Use bootstrapping or Monte Carlo simulations to quantify uncertainty in parameter estimates. For longitudinal data, employ mixed-effects models to account for inter-subject variability. Share reproducible scripts (e.g., R/Python) in supplementary materials .
Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies, particularly when using proprietary reagents?
- Methodological Guidance : Document reagent lot numbers, suppliers, and storage conditions meticulously. Use open-source alternatives where possible (e.g., custom-synthesized peptides vs. commercial kits). Collaborate with third-party labs for independent validation. Adhere to FAIR data principles by depositing protocols in repositories like Protocols.io .
Q. What ethical considerations arise when translating this compound research from preclinical to clinical studies?
- Methodological Guidance :
Conduct rigorous toxicity profiling (e.g., Ames test, hERG assay) to mitigate risks. Obtain ethical approval for human trials, emphasizing informed consent and data anonymization. Publish negative results to avoid publication bias and inform future study designs .
Tables for Methodological Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
